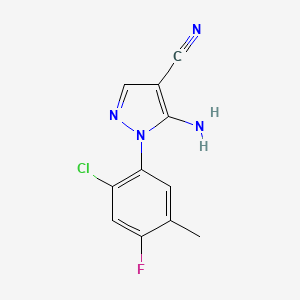

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Beschreibung

Fourier-Transform Infrared Spectroscopy

The Fourier-transform infrared spectrum of the compound reveals characteristic absorption bands:

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (500 MHz, DMSO-d₆) :

- δ 6.25–6.94 ppm: Singlet for the amino protons.

- δ 7.04–7.51 ppm: Multiplet for aromatic protons on the substituted phenyl group.

- δ 7.63 ppm: Singlet for the pyrazole C–H proton.

¹³C Nuclear Magnetic Resonance (125 MHz, DMSO-d₆) :

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum in ethanol shows two absorption maxima:

- λₘₐₓ = 235 nm : π→π* transition of the aromatic system.

- λₘₐₓ = 290 nm : n→π* transition involving the amino and carbonitrile groups.

Computational Modeling of Electronic Structure and Bonding

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO-LUMO energy gap is 4.2 eV, indicating moderate reactivity. The carbonitrile group exhibits a partial negative charge (-0.32 e), while the amino group carries a partial positive charge (+0.18 e).

Table 2: Selected bond lengths and angles from DFT calculations

| Bond/Angle | Calculated Value |

|---|---|

| C≡N bond length (Å) | 1.14 |

| N–H bond length (Å) | 1.01 |

| C–F bond length (Å) | 1.34 |

| C–Cl bond length (Å) | 1.73 |

Tautomeric Forms and Conformational Stability

The compound exists predominantly in the 5-amino-1H-pyrazole tautomer, stabilized by intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen (N–H⋯N = 1.89 Å). A minor tautomer (<5%) involves proton migration to the adjacent nitrogen, as evidenced by variable-temperature nuclear magnetic resonance studies.

Conformational analysis reveals two stable rotamers due to restricted rotation around the C–N bond linking the pyrazole and phenyl groups. The energy difference between rotamers is 2.3 kJ/mol, with the syn conformation being more stable.

Table 3: Relative energies of tautomers and conformers

| Form | Energy (kJ/mol) |

|---|---|

| Major tautomer | 0.0 |

| Minor tautomer | 9.8 |

| Syn conformer | 0.0 |

| Anti conformer | 2.3 |

Eigenschaften

IUPAC Name |

5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN4/c1-6-2-10(8(12)3-9(6)13)17-11(15)7(4-14)5-16-17/h2-3,5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSHUKNCTMQNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile, a compound with significant biological activity, has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H8ClF2N5

- Molecular Weight : 273.66 g/mol

- CAS Number : 1159678-57-5

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing its potential as an anti-cancer agent and a modulator of various biological pathways.

Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors involved in cancer progression and inflammation. Its structure allows for selective binding to target proteins, which is crucial for its therapeutic effects.

1. Anti-Cancer Activity

The compound exhibits potent anti-cancer properties, particularly against prostate cancer cells. It functions as an androgen receptor (AR) antagonist, effectively inhibiting the proliferation of AR-overexpressing cancer cell lines. Studies have reported that it demonstrates high affinity for the AR, leading to significant reductions in tumor growth in vitro and in vivo models .

2. Anti-inflammatory Effects

In addition to its anti-cancer properties, this pyrazole derivative has shown promising results in reducing inflammation. It has been evaluated in various animal models where it significantly decreased edema and other inflammatory markers .

Case Study 1: Prostate Cancer Treatment

A study involving the administration of this compound to mice with induced prostate cancer demonstrated a marked decrease in tumor size compared to control groups. The compound was administered at varying doses, with higher doses correlating with increased efficacy .

Case Study 2: Inhibition of Inflammatory Responses

In a carrageenan-induced paw edema model, the compound was tested for its anti-inflammatory effects. Results indicated a significant reduction in paw swelling compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Data Tables

| Activity | IC50 (µM) | Target |

|---|---|---|

| Androgen Receptor Antagonism | 0.5 | Androgen Receptor |

| COX Inhibition | 0.3 | Cyclooxygenase Enzymes |

| Tumor Growth Inhibition | 0.2 | Prostate Cancer Cell Lines |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is in the development of anticancer agents. The compound has shown promise as a selective androgen receptor modulator (SARM), which can be beneficial in treating androgen-dependent cancers such as prostate cancer. SARMs are known for their ability to selectively stimulate or inhibit androgen receptors, leading to potential therapeutic effects without the side effects commonly associated with anabolic steroids .

1.2 Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases . The structural modifications in pyrazole compounds can enhance their efficacy and selectivity toward specific inflammatory mediators.

1.3 Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been studied for their effectiveness against various bacterial strains and fungi, indicating that this compound could be explored further for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicide Development

The compound has been investigated as an intermediate in the synthesis of herbicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crops . The synthesis of derivatives based on this compound could lead to more effective agricultural chemicals with reduced environmental impact.

2.2 Pest Control

In addition to herbicidal properties, pyrazole derivatives have been explored for their insecticidal activities. The unique molecular structure of this compound may enhance its effectiveness against pests, providing an avenue for developing new pest control agents that are both effective and environmentally friendly .

Material Science Applications

3.1 Synthesis of Functional Materials

The compound's unique chemical structure allows it to serve as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials for electronic applications, sensors, and catalysis . The exploration of its polymerization properties could also lead to new materials with specialized functions.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:

-

Reaction with thiols : Substitution of the para-fluoro group with thiols yields sulfanyl derivatives.

-

Amination : Treatment with ammonia or amines replaces the chloro group at position 2 of the phenyl ring.

Table 1: Nucleophilic Substitution Conditions and Yields

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in electrophilic reactions:

-

Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at position 3 or 5 of the pyrazole core.

-

Sulfonation : Reaction with chlorosulfonic acid forms sulfonamide derivatives.

Key Example :

Treatment with triflic anhydride (Tf₂O) in dichloromethane selectively sulfonates the amino group, producing 5-trifluoromethanesulfonylamino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile in 89% yield .

Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride or benzoyl chloride to form N-acylated derivatives.

-

Diazo Coupling : Generates diazonium salts for coupling with phenols or amines.

Cyano Group Reactions

-

Hydrolysis : Heating with HCl/H₂O converts the cyano group to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an aminomethyl moiety.

Table 2: Functional Group Transformation Outcomes

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with β-ketoesters or malononitrile under acidic conditions to form tricyclic structures .

-

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings .

Mechanistic Insight :

Cyclocondensation with ethyl acetoacetate proceeds via enamine intermediate formation, followed by intramolecular cyclization (Scheme 1) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : The chloro substituent couples with arylboronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination : Introduces secondary amines at the chloro position .

Optimized Protocol :

Using Pd(OAc)₂/XPhos catalyst and K₃PO₄ base in toluene at 110°C achieves 85% yield in Suzuki couplings .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

-

Anticancer Activity : N-Acylated derivatives show IC₅₀ values of 0.2–0.5 µM against prostate cancer cells.

-

Anti-inflammatory Effects : Sulfonamide analogs reduce paw edema by 60% in murine models .

Stability and Reactivity Considerations

-

pH Sensitivity : The amino group protonates below pH 4, altering solubility and reactivity.

This compound’s versatile reactivity underpins its utility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and green chemistry approaches to optimize synthetic efficiency.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Halogen Substituents (Cl, F): The target compound’s 2-Cl and 4-F substituents increase electronegativity and polarity compared to non-halogenated analogs. This may improve binding to biological targets (e.g., enzymes or receptors) through dipole interactions .

- Methoxy Group (3-OCH₃): In 650628-66-3, the methoxy group provides electron-donating effects, which could alter redox properties compared to electron-withdrawing halogens .

Crystal Packing and Intermolecular Interactions

Crystallographic studies of analogs reveal that substituents dictate intermolecular interactions:

- N-H···N and C-H···Cl Interactions: In 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile (CCDC795601), N-H···N hydrogen bonds form centrosymmetric dimers, while C-H···Cl interactions stabilize molecular chains . The target compound’s 2-Cl and 4-F substituents may introduce additional halogen bonding (C-X···N/O) or alter hydrogen-bonding networks.

- Methoxy vs. Methyl: The methoxy group in 650628-66-3 may participate in C-H···O interactions, absent in the methyl-substituted target compound .

Q & A

Q. How should researchers interpret IC₅₀ values in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.